SCFD Film Morphology and Adhesion: Cu(acac)₂ vs. Cu(hfac)₂ and Cu(DPM)₂ on TiN Underlayers
In a systematic three-precursor evaluation for Cu supercritical fluid deposition (SCFD) onto TiN underlayers for ULSI metallization, Cu(acac)₂ delivered the lowest nucleation temperature and the smoothest surface morphology among the three candidates, despite having the lowest solubility in supercritical CO₂. The fluorinated Cu(hfac)₂ had the highest scCO₂ solubility but produced hazy films with poor adhesion due to fluorine accumulation at the Cu/TiN interface. Cu(DPM)₂ and Cu(acac)₂, both non-fluorinated, dramatically improved adhesion. This dataset directly quantifies a morphology-reliability trade-off that determines process yield in semiconductor metallization .
| Evidence Dimension | Film morphology and adhesion in SCFD on TiN |
|---|---|
| Target Compound Data | Lowest nucleation temperature among three precursors; much smoother surface morphology; strong adhesion (non-fluorinated) |
| Comparator Or Baseline | Cu(hfac)₂: highest scCO₂ solubility but hazy film, poor adhesion (fluorine contamination at Cu/TiN interface); Cu(DPM)₂: improved adhesion, non-fluorinated, but higher nucleation temperature |
| Quantified Difference | Qualitative ranking: adhesion – Cu(acac)₂ ≈ Cu(DPM)₂ >> Cu(hfac)₂; surface smoothness – Cu(acac)₂ >> Cu(hfac)₂; nucleation temperature – Cu(acac)₂ lowest |
| Conditions | SCFD onto TiN underlayer; three precursors evaluated side-by-side: Cu(hfac)₂, Cu(DPM)₂, Cu(acac)₂; adhesion assessed via tape test; morphology by SEM |
Why This Matters
For procurement in semiconductor metallization, selecting Cu(acac)₂ over the fluorinated Cu(hfac)₂ directly avoids fluorine-induced delamination failures that compromise ULSI interconnect reliability, even though Cu(acac)₂'s lower scCO₂ solubility requires adjusted process parameters.
- [1] T. Momose, M. Sugiyama, Y. Shimogaki, Jpn. J. Appl. Phys. 2005, 44, L1199–L1202. 'Precursor Evaluation for Cu-Supercritical Fluid Deposition Based on Adhesion Properties and Surface Morphology.' View Source
